- Refining of 4-nitro-2-aminophenol-6-sulfonic acid, Czechoslovakia, , ,
Cas no 96-67-3 (2-Amino-4-nitrophenol-6-sulfonic Acid)
2-Amino-4-nitrophenol-6-sulfonic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
- 2-Hydroxy-5-nitrometanilic acid
- 6-Amino-4-nitro-1-phenol-2-sulfonic acid
- 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid Monohydrate
- 2-Amino-4-nitrophenol-6-sulfonic acid
- 4-NITRO-2-AMINOPHENOL-6-SULFONIC ACID
- 3-Amino-2-hydroxy-5-nitro-benzenesulfonic acid
- Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-
- 3-Amino-2-hydroxy-5-nitrobenzenesulphonic acid
- Metanilic acid, 2-hydroxy-5-nitro-
- Kyselina 4-nitro-2-aminofenol-6-sulfonova
- 3K0N8U029N
- K
- 1-Phenol-2-sulfonic acid, 6-amino-4-nitro- (6CI)
- 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (ACI)
- Metanilic acid, 2-hydroxy-5-nitro- (8CI)
- 1-Amino-2-hydroxy-5-nitro-3-benzenesulfonic acid
- 1-Hydroxy-2-amino-4-nitrobenzene-6-sulfonic acid
- 2-Amino-4-nitro-6-sulfophenol
- 2-Aminophenol-4-nitro-6-sulfonic acid
- 2-Hydroxy-5-nitro-3-sulfoaniline
- 3-Amino-2-hydroxy-5-nitrobenzene-1-sulfonic acid
- 6-Amino-4-nitrophenol-2-sulfonic acid
- NSC 7541
- 6-AMINO-4-NITROPHENOL-2-SULPHONIC ACID
- BBL019347
- D95436
- 3-Amino-2-hydroxy-5-nitrobenzenesulfonicacid
- CS-0313769
- 98171-51-8
- BRN 3369869
- 1-PHENOL-2-SULFONIC ACID, 6-AMINO-4-NITRO-
- Kyselina 4-nitro-2-aminofenol-6-sulfonova [Czech]
- A2197
- AKOS001572587
- AS-11972
- 2-hydroxy-3-amino-5-nitrobenzenesulfonic acid
- Q27894131
- EC 202-523-1
- NSC-7541
- 3-amino-2-hydroxy-5-nitrobenzenesulfonate
- Benzenesulfonic acid,3-amino-2-hydroxy-5-nitro-,diazotized,coupled with et(7-hydroxy-1-naphthalenyl)carbamate
- DTXCID904495
- 3-amino-2-hydroxy-5-nitrobenzene sulfonic acid
- UNII-3K0N8U029N
- Kyselina 2-amino-4-nitrofenol-6-sulfonova
- 4-Nitro-2-aminophenol-6-sulfosaure
- NSC7541
- NS00007826
- MFCD00035758
- SCHEMBL177959
- 96-67-3
- 4-nitro-2-amino-1-hydroxybenzene-6-sulfonic acid
- W-100137
- WLN: WSQR CZ BQ ENW
- CCRIS 4583
- Kyselina 2-amino-4-nitrofenol-6-sulfonova [Czech]
- STL183155
- DTXSID3024495
- EINECS 202-523-1
- 2-14-00-00486 (Beilstein Handbook Reference)
- 2-Amino-4-nitrophenol-6-sulfonic Acid
-
- MDL: MFCD00035758
- Inchi: 1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14)
- InChI Key: DQIVFTJHYKDOMZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(S(O)(=O)=O)C(O)=C(N)C=1)=O
- BRN: 3369869
Computed Properties
- Exact Mass: 233.99500
- Monoisotopic Mass: 233.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0
- Topological Polar Surface Area: 155
Experimental Properties
- Color/Form: Not available
- Density: 1.608 (estimate)
- Melting Point: 285 ºC
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.6490 (estimate)
- Water Partition Coefficient: 0.1-0.5 g/100 mL at 21.5 ºC
- PSA: 154.82000
- LogP: 2.31450
- FEMA: 3291
- Solubility: Not available
2-Amino-4-nitrophenol-6-sulfonic Acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: S26; S36/37/39
- RTECS:OY2357500
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
2-Amino-4-nitrophenol-6-sulfonic Acid Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-4-nitrophenol-6-sulfonic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151603-1g |
2-Amino-4-nitrophenol-6-sulfonic Acid |
96-67-3 | 96% | 1g |
¥114.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151603-25G |
2-Amino-4-nitrophenol-6-sulfonic Acid |
96-67-3 | 96% | 25g |
¥1132.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151603-5G |
2-Amino-4-nitrophenol-6-sulfonic Acid |
96-67-3 | 96% | 5g |
¥331.90 | 2023-09-04 | |
| Alichem | A019087589-100g |
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid |
96-67-3 | 95% | 100g |
$570.90 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2197-5g |
2-Amino-4-nitrophenol-6-sulfonic Acid |
96-67-3 | 98.0%(LC&T) | 5g |
¥320.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2197-25g |
2-Amino-4-nitrophenol-6-sulfonic Acid |
96-67-3 | 98.0%(LC&T) | 25g |
¥1225.0 | 2022-06-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66455-5g |
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid |
96-67-3 | ≥98% | 5g |
¥288.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66455-1g |
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid |
96-67-3 | ≥98% | 1g |
¥98.0 | 2023-09-05 | |
| TRC | A577158-250mg |
2-Amino-4-nitrophenol-6-sulfonic Acid |
96-67-3 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577158-500mg |
2-Amino-4-nitrophenol-6-sulfonic Acid |
96-67-3 | 500mg |
$ 65.00 | 2022-06-08 |
2-Amino-4-nitrophenol-6-sulfonic Acid Production Method
Production Method 1
Production Method 2
Production Method 3
- Method for producing 2-amino-4-nitrophenol-6-sulfonic acid, Poland, , ,
2-Amino-4-nitrophenol-6-sulfonic Acid Raw materials
2-Amino-4-nitrophenol-6-sulfonic Acid Preparation Products
2-Amino-4-nitrophenol-6-sulfonic Acid Suppliers
2-Amino-4-nitrophenol-6-sulfonic Acid Related Literature
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Amino-4-nitrophenol-6-sulfonic Acid
Professional Introduction to 2-Amino-4-nitrophenol-6-sulfonic Acid (CAS No. 96-67-3)
2-Amino-4-nitrophenol-6-sulfonic Acid, with the chemical formula C₆H₅NO₆S and CAS number 96-67-3, is a versatile sulfonated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including herbicides, dyes, and potential therapeutic agents. Its unique structural features—comprising both amino and nitro functional groups alongside a sulfonic acid moiety—make it a valuable building block for further chemical modifications and derivatization.
The sulfonate group in 2-Amino-4-nitrophenol-6-sulfonic Acid imparts high solubility in water, which is a critical property for applications in aqueous-based reactions and formulations. This solubility profile enhances its utility in drug delivery systems, where bioavailability and solubility are paramount factors. Additionally, the presence of both amino and nitro substituents allows for diverse reactivity, enabling the formation of amides, ureas, and other functional derivatives that are essential in medicinal chemistry.
Recent advancements in computational chemistry have highlighted the potential of 2-Amino-4-nitrophenol-6-sulfonic Acid as a scaffold for designing novel antimicrobial agents. Studies have demonstrated that sulfonated aromatic compounds can disrupt bacterial cell membranes by interacting with lipid bilayers, leading to increased permeability and cell lysis. The nitro group further contributes to this mechanism by serving as a hydrogen bond acceptor, enhancing binding affinity to bacterial targets. Such findings are particularly relevant in the context of rising antibiotic resistance, where innovative antimicrobial strategies are urgently needed.
In the realm of material science, 2-Amino-4-nitrophenol-6-sulfonic Acid has been explored for its role in synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and surface area, making them ideal for gas storage, catalysis, and separation technologies. The sulfonic acid group acts as a ligand, facilitating the assembly of complex structures by coordinating with transition metals such as copper, zinc, and palladium. Recent research has shown that MOFs derived from this compound exhibit high selectivity for small molecule adsorption, including carbon dioxide capture—a critical application for mitigating climate change.
The pharmaceutical industry has also leveraged 2-Amino-4-nitrophenol-6-sulfonic Acid in the development of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, including signal transduction and cell proliferation. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. By modifying the structure of 2-Amino-4-nitrophenol-6-sulfonic Acid, researchers have synthesized derivatives that selectively inhibit specific kinases without affecting others. For instance, studies have shown that certain sulfonated analogs exhibit potent activity against tyrosine kinases, which are overexpressed in many solid tumors. This underscores the compound’s significance as a pharmacophore in oncology drug discovery.
Another emerging application of 2-Amino-4-nitrophenol-6-sulfonic Acid is in bioimaging and fluorescent probes. The nitro group can be readily reduced to an amino group under mild conditions, allowing for the generation of fluorescent probes with tunable emission properties. These probes have been used to visualize biological processes such as cellular uptake and metabolic activity. Additionally, the sulfonic acid moiety enhances water solubility, making these probes suitable for live-cell imaging studies. Such tools are invaluable for understanding disease mechanisms at the molecular level and for developing targeted diagnostic assays.
The synthesis of 2-Amino-4-nitrophenol-6-sulfonic Acid typically involves nitration followed by sulfonation of an aromatic precursor. Advances in green chemistry have led to more sustainable synthetic routes, including catalytic methods that minimize waste generation. For example, flow chemistry techniques have been employed to improve reaction efficiency and scalability while reducing hazardous byproducts. These innovations align with global efforts to promote environmentally responsible manufacturing practices in the chemical industry.
Future research directions may explore the use of 2-Amino-4-nitrophenol-6-sulfonic Acid in nanotechnology applications. Its ability to form stable complexes with metal ions suggests potential use as a stabilizer or cross-linking agent in nanomaterial synthesis. Additionally, its amphiphilic nature could be exploited to design self-assembling structures with applications in drug delivery or tissue engineering. As computational modeling capabilities continue to advance, virtual screening methods will likely identify new derivatives with enhanced properties for these applications.
In conclusion,2-Amino-4-nitrophenol-6-sulfonic Acid (CAS No. 96-67-3) is a multifunctional compound with broad utility across multiple scientific disciplines. Its structural versatility enables diverse applications ranging from pharmaceuticals to materials science and beyond. With ongoing research uncovering novel uses and sustainable synthetic methods,2-Amino-4-nitrophenol-6-sulfonic Acid is poised to remain a cornerstone of innovation in chemical biology and industrial chemistry.
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